molecular formula C15H14FNO2 B8442668 2-(4-Fluoro-benzylamino)-benzoic acid methyl ester

2-(4-Fluoro-benzylamino)-benzoic acid methyl ester

Cat. No.: B8442668
M. Wt: 259.27 g/mol
InChI Key: VFHZEPMFLMNRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-benzylamino)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C15H14FNO2 and its molecular weight is 259.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methylamino]benzoate

InChI

InChI=1S/C15H14FNO2/c1-19-15(18)13-4-2-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h2-9,17H,10H2,1H3

InChI Key

VFHZEPMFLMNRBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred mixture of anthranilic acid methyl ester (5.0 g) and 4-fluorobenzaldehyde (3.55 ml) in 1,2-dichloroethane (50 ml) was added sodium triacetoxy-borohydride (10.5 g). The reaction mixture was stirred at room temperature for 15 hours. Saturated aqueous sodium bicarbonate was added. Layers were separated and the aqueous layer was extracted with 1,2-dichloroethane. The combined organic layers were washed with water and brine, dried (Na2SO4) and evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel (elution with EtOAc/petroleum ether 1/9) and gave 2-(4-fluoro-benzylamino)-benzoic acid methyl ester (6.22 g). The obtained ester was converted into the title compound using general procedure 2. 13C-NMR (DMSO-d6) δ 169.9, 161.1, 150.4, 135.5, 134.3, 131.6, 128.9, 115.2, 114.5, 111.6, 110.4, 45.0.
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5 g
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50 mL
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Synthesis routes and methods III

Procedure details

A suspension of 77 g of potassium carbonate in a mixture of 100 mL of methyl ethyl ketone, 50 g of 4-fluorobenzyl bromide and 26 mL of the methyl 2-aminobenzoate was refluxed for 8 h, cooled to room temperature, filtered and concentrated. Filtration on 600 mL of silica gel and washing with 10% ethyl acetate in hexane afforded the desired material as a yellow oil (41 g, 85% purity). This material was used as such for the next step.
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85%

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